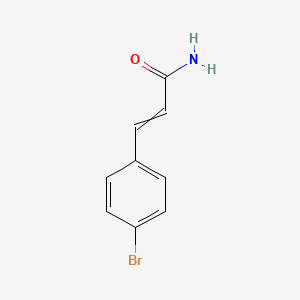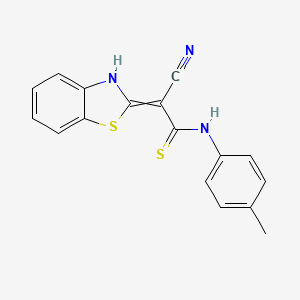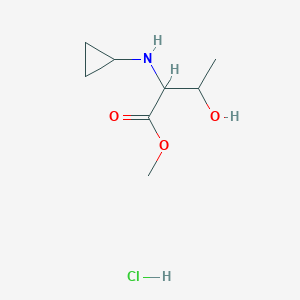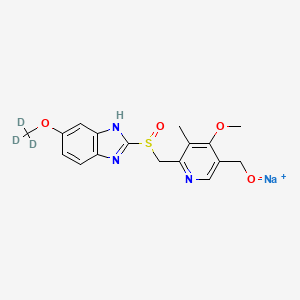
(Rac)-cis-Moxifloxacin acyl-beta-D-glucuronide-d4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Rac)-cis-Moxifloxacin acyl- is a derivative of moxifloxacin, a fourth-generation fluoroquinolone antibiotic. This compound is characterized by the presence of an acyl group attached to the moxifloxacin molecule. Moxifloxacin itself is known for its broad-spectrum antibacterial activity, and the acyl derivative is studied for its potential enhanced properties and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Rac)-cis-Moxifloxacin acyl- typically involves the acylation of moxifloxacin. The process begins with the preparation of moxifloxacin, followed by the introduction of an acyl group. The reaction conditions often include the use of acyl chlorides or anhydrides in the presence of a base such as pyridine or triethylamine. The reaction is carried out under controlled temperatures to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of (Rac)-cis-Moxifloxacin acyl- follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced reaction control systems to maintain consistency and yield. The final product is purified using techniques such as crystallization or chromatography to ensure high purity and quality.
Análisis De Reacciones Químicas
Types of Reactions
(Rac)-cis-Moxifloxacin acyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the acyl group or other functional groups in the molecule.
Substitution: The acyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols in the presence of catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deacylated forms.
Aplicaciones Científicas De Investigación
(Rac)-cis-Moxifloxacin acyl- has several scientific research applications:
Chemistry: It is used in studies related to the synthesis and modification of fluoroquinolone derivatives.
Biology: The compound is investigated for its interactions with bacterial enzymes and its potential to overcome antibiotic resistance.
Medicine: Research focuses on its efficacy and safety as an antibacterial agent, particularly against resistant strains.
Industry: It is explored for use in the development of new antibacterial formulations and drug delivery systems.
Mecanismo De Acción
The mechanism of action of (Rac)-cis-Moxifloxacin acyl- involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription. The acyl group may enhance the binding affinity or alter the pharmacokinetics of the compound, potentially improving its antibacterial activity.
Comparación Con Compuestos Similares
Similar Compounds
Moxifloxacin: The parent compound, known for its broad-spectrum activity.
Levofloxacin: Another fluoroquinolone with similar antibacterial properties.
Ciprofloxacin: A widely used fluoroquinolone with a different spectrum of activity.
Uniqueness
(Rac)-cis-Moxifloxacin acyl- is unique due to the presence of the acyl group, which may confer enhanced properties such as increased potency, better pharmacokinetics, or reduced resistance development compared to its parent compound and other fluoroquinolones.
Propiedades
Fórmula molecular |
C27H32FN3O10 |
|---|---|
Peso molecular |
581.6 g/mol |
Nombre IUPAC |
(2S,3S,4S,5R,6S)-6-[7-[(4aS,7aS)-5,5,7,7-tetradeuterio-1,2,3,4,4a,7a-hexahydropyrrolo[3,4-b]pyridin-6-yl]-1-cyclopropyl-6-fluoro-8-methoxy-4-oxoquinoline-3-carbonyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C27H32FN3O10/c1-39-23-17-13(7-15(28)18(23)30-8-11-3-2-6-29-16(11)10-30)19(32)14(9-31(17)12-4-5-12)26(38)41-27-22(35)20(33)21(34)24(40-27)25(36)37/h7,9,11-12,16,20-22,24,27,29,33-35H,2-6,8,10H2,1H3,(H,36,37)/t11-,16+,20-,21-,22+,24-,27-/m0/s1/i8D2,10D2 |
Clave InChI |
CAEIKPOEUGEJIR-ZJLQUTHBSA-N |
SMILES isomérico |
[2H]C1([C@@H]2CCCN[C@@H]2C(N1C3=C(C=C4C(=C3OC)N(C=C(C4=O)C(=O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O)C6CC6)F)([2H])[2H])[2H] |
SMILES canónico |
COC1=C2C(=CC(=C1N3CC4CCCNC4C3)F)C(=O)C(=CN2C5CC5)C(=O)OC6C(C(C(C(O6)C(=O)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Fluoropyrrolo[1,2-a]quinolin-4-amine](/img/structure/B12430394.png)
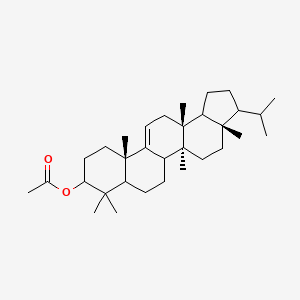
![1-(Trifluoromethylsulfanyl)-4-[[4-(trifluoromethylsulfanyl)phenoxy]methyl]benzene](/img/structure/B12430409.png)
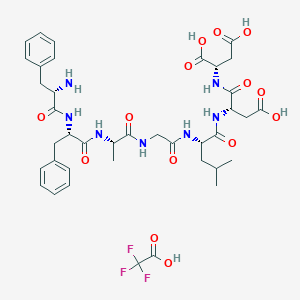
![[(E)-[2-(4-hydroxyphenyl)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylethylidene]amino]methanesulfonic acid](/img/structure/B12430412.png)

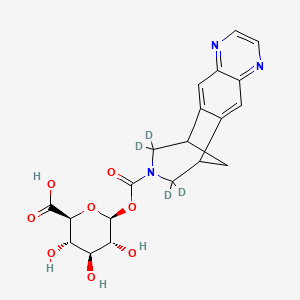
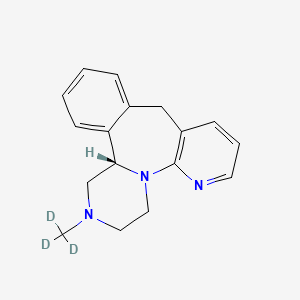
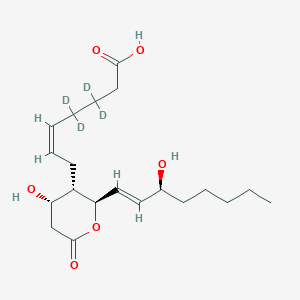
![5-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-[[4-(oxiran-2-yl)phenyl]methyl]pyridin-2-one](/img/structure/B12430456.png)
